DASB hydrochloride
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Overview
Description
It is often labeled with carbon-11, a radioactive isotope, and has been used as a radioligand in neuroimaging with positron emission tomography (PET) since around the year 2000 . This compound is highly selective for the serotonin transporter, making it a valuable tool in studying the serotonin system in the brain .
Preparation Methods
The synthesis of DASB hydrochloride involves several steps. One improved method for synthesizing [11C]DASB uses a high-performance liquid chromatography (HPLC) loop method with dimethyl sulfoxide (DMSO) as a solvent. The [11C]CH3I is synthesized by a gas phase method and then captured in the HPLC loop containing the precursor MASB in DMSO. The reaction mixture is purified by HPLC, and the total synthesis time, including purification, is about 30 minutes . This method is simpler and faster than traditional tube methods and yields a higher radiolabeling efficiency .
Chemical Reactions Analysis
DASB hydrochloride undergoes various chemical reactions, including substitution reactions. The compound’s structure allows it to participate in reactions where the amino and sulfanyl groups can be modified. Common reagents used in these reactions include methyl iodide for radiolabeling and various solvents like DMSO and dimethylformamide (DMF) for synthesis . The major products formed from these reactions are typically radiolabeled derivatives used in PET imaging .
Scientific Research Applications
DASB hydrochloride is primarily used in scientific research for neuroimaging studies. It binds selectively to the serotonin transporter, allowing researchers to visualize and quantify serotonin transporter availability in the brain using PET . This has applications in studying various psychiatric and neurological disorders, including depression, anxiety, and obsessive-compulsive disorder . Additionally, this compound has been used to investigate the effects of selective serotonin reuptake inhibitors (SSRIs) on serotonin transporter occupancy .
Mechanism of Action
The mechanism of action of DASB hydrochloride involves its binding to the serotonin transporter. By binding to this transporter, this compound inhibits the reuptake of serotonin, thereby increasing the availability of serotonin in the synaptic cleft . This mechanism is similar to that of SSRIs, which are commonly used to treat depression and other mood disorders . The molecular targets of this compound include the serotonin transporter, and its effects are mediated through the modulation of serotonin levels in the brain .
Comparison with Similar Compounds
DASB hydrochloride is unique in its high selectivity for the serotonin transporter. Similar compounds used as PET radioligands for imaging the serotonin transporter include [11C]ADAM, [11C]MADAM, [11C]AFM, [11C]DAPA, [11C]McN5652, and [11C]-NS 4194 . These compounds also bind to the serotonin transporter but may differ in their binding affinities, selectivity, and pharmacokinetic properties . This compound’s high selectivity and favorable imaging characteristics make it a preferred choice for many neuroimaging studies .
Properties
CAS No. |
371971-10-7 |
---|---|
Molecular Formula |
C16H18ClN3S |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
3-amino-4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C16H17N3S.ClH/c1-19(2)11-13-5-3-4-6-15(13)20-16-8-7-12(10-17)9-14(16)18;/h3-9H,11,18H2,1-2H3;1H |
InChI Key |
NGUQWWFTYNJBAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)C#N)N.Cl |
Origin of Product |
United States |
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